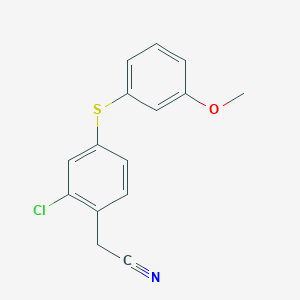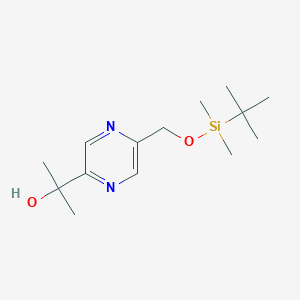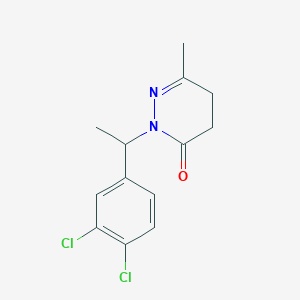![molecular formula C21H27N B11840291 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine CAS No. 88223-26-1](/img/structure/B11840291.png)
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine is a chemical compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). The indeno[2,1-c]pyridine structure is a fused ring system that combines an indene and a pyridine ring, which imparts unique chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylindene with pyridine derivatives under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product. Industrial production methods may involve the use of magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet . This approach offers advantages such as high surface area, simple preparation, and modification.
Análisis De Reacciones Químicas
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine can be compared with other similar compounds, such as:
9-Butyl-3-methyl-9H-indeno[2,1-c]pyridine: This compound has a similar structure but with one less butyl group.
4-Nitro-9-phenyl-1H-indeno[2,1-c]pyridine: This compound contains a nitro group and a phenyl group, which impart different chemical properties.
9-Hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine: This compound has hydroxy and oxo groups, leading to different reactivity and applications.
Propiedades
Número CAS |
88223-26-1 |
|---|---|
Fórmula molecular |
C21H27N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
9,9-dibutyl-3-methylindeno[2,1-c]pyridine |
InChI |
InChI=1S/C21H27N/c1-4-6-12-21(13-7-5-2)19-11-9-8-10-17(19)18-14-16(3)22-15-20(18)21/h8-11,14-15H,4-7,12-13H2,1-3H3 |
Clave InChI |
LREGXFBMIIWHTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C2=CC=CC=C2C3=C1C=NC(=C3)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)



![Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840250.png)



![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)

